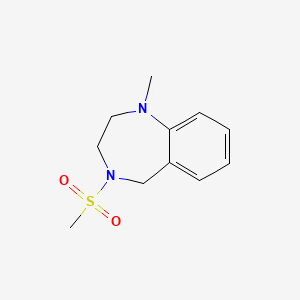
2-(2,6-dimethylphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-dimethylphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate is a synthetic compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. This compound is a phthalazine derivative that has been synthesized through a multistep reaction process.
Wirkmechanismus
The mechanism of action of 2-(2,6-dimethylphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate involves the inhibition of various enzymes and proteins that are involved in the inflammatory response, tumor growth, and glucose metabolism. This compound has been found to inhibit the expression of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the inflammatory response. It has also been found to inhibit the expression of vascular endothelial growth factor (VEGF), which is a protein that promotes tumor growth. Additionally, this compound has been found to enhance glucose uptake and utilization in cells, which makes it a potential candidate for the treatment of diabetes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in various scientific research studies. This compound has been found to reduce inflammation and oxidative stress in cells, which helps to prevent cellular damage and degeneration. It has also been found to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, this compound has been found to improve glucose metabolism and insulin sensitivity, which makes it a potential candidate for the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2,6-dimethylphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate in lab experiments include its ability to inhibit various enzymes and proteins that are involved in the inflammatory response, tumor growth, and glucose metabolism. This compound has also been found to exhibit minimal toxicity and side effects in cells and animal models. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential instability under certain conditions.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(2,6-dimethylphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the exploration of the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to understand the mechanism of action of this compound and its potential interactions with other drugs and compounds.
Synthesemethoden
The synthesis of 2-(2,6-dimethylphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate involves a multistep reaction process that includes the condensation of 2,6-dimethylphenol with ethyl chloroacetate to form 2-(2,6-dimethylphenoxy)ethyl acetate. The next step involves the reaction of 2-(2,6-dimethylphenoxy)ethyl acetate with hydrazine hydrate to form 2-(2,6-dimethylphenoxy)ethyl hydrazinecarboxylate. This compound is then reacted with phthalic anhydride to form this compound.
Wissenschaftliche Forschungsanwendungen
2-(2,6-dimethylphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate has shown potential therapeutic applications in various scientific research studies. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-(2,6-dimethylphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-12-6-5-7-13(2)17(12)24-10-11-25-19(23)16-14-8-3-4-9-15(14)18(22)21-20-16/h3-9H,10-11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTKHQTUEMRLEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCOC(=O)C2=NNC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-Benzylpiperidine-1-carbonyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7562089.png)

![3-hydroxy-N-[2-(2-nitroanilino)ethyl]naphthalene-2-carboxamide](/img/structure/B7562112.png)
![N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]thiomorpholine-4-carboxamide](/img/structure/B7562119.png)

![(2E)-3-(3-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]prop-2-enamide](/img/structure/B7562147.png)
![N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7562155.png)
![[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]-(6-pyrrolidin-1-ylpyridin-3-yl)methanone](/img/structure/B7562158.png)
![N-[[4-(carbamoylamino)phenyl]methyl]-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanylmethyl]benzamide](/img/structure/B7562166.png)

![N-[(4-imidazol-1-ylphenyl)methyl]-3-iodo-4-methylbenzamide](/img/structure/B7562186.png)


![7-chloro-N-[2-methyl-4-(methylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B7562212.png)